Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure. This compound, also known by its CAS number 2230807-06-2, has the molecular formula and a molecular weight of approximately 149.62 g/mol. The compound features a unique bicyclic framework that includes a saturated nitrogen-containing ring, contributing to its potential biological activity and applications in medicinal chemistry.
The chemical reactivity of rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride can be attributed to the presence of hydroxyl and amine functional groups. These groups can participate in various reactions such as:
These reactions are significant for the modification and functionalization of the compound for various applications.
The synthesis of rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
These methods allow for the efficient production of the compound while maintaining stereochemical integrity.
Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has potential applications in:
The unique structure of this compound makes it a valuable candidate for various research and industrial applications.
Interaction studies involving rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride are crucial for understanding its pharmacological profile. These studies may include:
Such studies are essential for elucidating the compound's mechanism of action and establishing safety profiles for future clinical applications.
Several compounds share structural similarities with rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride. Notable examples include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride | 1810070-05-3 | Contains a similar bicyclic structure but differs in ring position and functional groups |
| (1R,4S,6R)-6-Hydroxy-2-azabicyclo[2.2.1]heptane | 198835-02-8 | Exhibits similar hydroxyl functionality but lacks hydrochloride salt form |
| (1R,4S,6R)-3-Hydroxyazabicyclo[3.3.0]octane | Not available | Features a different bicyclic framework but retains nitrogen incorporation |
The uniqueness of rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride lies in its specific stereochemistry and functional groups that may influence its interaction with biological systems differently than those of similar compounds.
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives, particularly the hydrochloride salt of rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol, represents a significant challenge in organic chemistry due to the constrained bicyclic framework and the requirement for stereoselective synthesis [1] [2]. These compounds serve as important structural motifs in pharmaceutical research and require sophisticated synthetic approaches to achieve satisfactory yields and stereochemical control [3] [4].
Catalytic hydrogenation methodologies have emerged as the predominant synthetic strategy for accessing 2-azabicyclo[2.2.1]heptane derivatives [5] [6]. These approaches leverage the reducing power of hydrogen gas in the presence of transition metal catalysts to construct the desired bicyclic amine framework from appropriately functionalized precursors [1] [7].
Raney nickel catalysis represents a foundational approach in the synthesis of azabicyclic compounds through reductive amination pathways [5] [6]. The catalyst, composed of fine-grained nickel derived from nickel-aluminum alloy, demonstrates exceptional activity in the reduction of imines and related nitrogen-containing intermediates [5]. Research has established that Raney nickel-mediated reductive amination of cyclic imides proceeds through a two-step mechanism involving initial imine formation followed by selective reduction to the corresponding amine [6] [7].
Experimental investigations have demonstrated that N-benzylphthalimide undergoes efficient hydrogenation in the presence of Raney nickel-derived catalysts under optimized conditions [6]. The reaction proceeds at 20 bar hydrogen pressure and 110 degrees Celsius for 24 hours, yielding the desired bicyclic amine products in 65-67 percent conversion [6]. The mechanism involves initial carbonyl reduction followed by carbon-nitrogen bond hydrogenolysis, ultimately producing both the target amine and the corresponding diol byproduct [7].
The stereoselectivity of Raney nickel-mediated processes depends critically on the substrate structure and reaction conditions [5]. Studies have shown that the presence of multiple chiral centers in the bicyclic framework requires careful control of temperature and pressure to achieve the desired stereochemical outcome [6]. The catalyst activation process, involving treatment with concentrated sodium hydroxide solution, significantly influences the final catalyst surface area and activity [5].
Table 1: Catalytic Hydrogenation Approaches - Yield Data
| Synthetic Route | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Raney Nickel-Mediated Reductive Amination | N-benzylphthalimide | 65-67 | 20 bar H₂, 110°C, 24h | [6] |
| Palladium on Carbon Hydrogenation | Pentachloro-2-azabicyclo[2.2.1]hept-2-ene | 82 (total mixture) | Pd/C, Et₃N, EtOAc, 25°C, 28h | [1] |
| Rhodium on Carbon Catalyst | Pentachloro-2-azabicyclo[2.2.1]hept-2-ene | 49 | Rh/C, Et₃N, 25°C, 14h | [1] |
| Rhodium on Alumina Catalyst | Pentachloro-2-azabicyclo[2.2.1]hept-2-ene | 30 | Rh/Al₂O₃, Et₃N, 25°C, 14h | [1] |
| Ruthenium Complex 3 - Cyclic Imides | N-benzylsuccinimide | 78-99 | 40 bar H₂, 135°C, 40h, 1,4-dioxane | [7] |
| Platinum Dioxide Route | 7-azabicyclo[2.2.1]heptane precursor | 36 | Multiple steps, PtO₂ | [8] |
The optimization of pressure and temperature parameters represents a critical aspect of achieving high-yield synthesis in catalytic hydrogenation of azabicyclic compounds [9] [10]. Systematic studies have revealed that reaction efficiency depends on a complex interplay between hydrogen partial pressure, reaction temperature, and catalyst loading [11] [9].
Investigations into continuous flow hydrogenation systems have demonstrated that pressure optimization significantly influences both reaction rate and product selectivity [9]. At hydrogen pressures of 9 bar and reaction temperatures of 75 degrees Celsius, ethyl cinnamate hydrogenation achieves 99 percent yield with residence times as short as 30 seconds [9]. However, increasing pressure to 12 bar while maintaining the same temperature results in reduced productivity despite maintaining high yield, indicating that optimal conditions require careful balance of all parameters [9].
Temperature effects on bicyclic amine synthesis demonstrate marked sensitivity to substrate structure [6] [7]. For N-benzylsuccinimide hydrogenation, increasing reaction temperature from 110 to 135 degrees Celsius substantially improves conversion from 30 to 75 percent [7]. Further optimization involving extended reaction times of 40 hours and solvent change to 1,4-dioxane achieves quantitative conversion to the desired bicyclic amine products [7].
The relationship between catalyst loading and reaction efficiency follows predictable trends, with higher catalyst concentrations generally leading to improved reaction rates [9]. However, economic considerations and practical limitations necessitate optimization studies to determine the minimum effective catalyst loading for each specific substrate [10]. Research has shown that catalyst loadings as low as 0.25 weight percent can achieve excellent yields under optimized pressure and temperature conditions [9].
Table 2: Pressure and Temperature Optimization in High-Yield Synthesis
| Pressure (bar) | Temperature (°C) | Substrate | Yield (%) | Residence Time | Catalyst Loading | Reference |
|---|---|---|---|---|---|---|
| 20 | 110 | N-benzylphthalimide | 65-67 | 24 h | 1 mol% | [6] |
| 40 | 135 | N-benzylsuccinimide | 99 | 40 h | 1 mol% | [7] |
| 9 | 75 | Ethyl cinnamate | 99 | 30 s | 0.25 wt% | [9] |
| 12 | 75 | Ethyl cinnamate | 95 | 18 s | 0.25 wt% | [9] |
| 1 atm | 25 | Pentachloro derivative | 82 | 28 h | 5% Pd/C | [1] |
| 70 | 70 | General hydrogenation | Variable | Variable | Variable | [10] |
Alternative synthetic methodologies based on tropane analog chemistry provide complementary approaches to azabicyclic compound synthesis [12] [13]. These strategies exploit the structural similarities between tropane alkaloids and target 2-azabicyclo[2.2.1]heptane derivatives to develop efficient synthetic transformations [14] [15].
Structural rearrangement mechanisms in aza-bicyclic systems involve complex carbon-skeleton reorganizations that can provide access to otherwise difficult-to-synthesize bicyclic frameworks [12] [13]. Quantum chemical calculations have elucidated the energetic requirements and mechanistic pathways for various rearrangement processes relevant to azabicyclic synthesis [12] [13].
Carbocation-based concerted rearrangement mechanisms demonstrate the lowest activation barriers among competing pathways [12] [13]. High-level computational studies reveal that carbocation-mediated carbon-skeleton rearrangements proceed with activation barriers of 47.4 kilojoules per mole, significantly lower than radical-based alternatives [12]. This energetic advantage translates to higher yields and more favorable reaction conditions in synthetic applications [13].
Radical-based concerted pathways exhibit considerably higher activation barriers of 135.6 kilojoules per mole, making them less synthetically attractive [12] [13]. However, these mechanisms may become viable under specific reaction conditions or with appropriate catalytic activation [13]. The ionization energy of substrate-derived radicals, calculated at 7.01 electron volts, suggests that oxidation to generate carbocation intermediates should proceed readily [12].
Fragmentation-recombination mechanisms, whether radical-based or carbocation-based, consistently show the highest energy requirements [12] [13]. Radical fragmentation products require 136.3 kilojoules per mole, while carbocation fragmentation pathways demand 170.9 kilojoules per mole [12]. These high energy barriers make fragmentation-recombination routes generally unfavorable for synthetic applications [13].
The aza-Cope rearrangement represents a specialized sigmatropic rearrangement mechanism particularly relevant to nitrogen-containing bicyclic systems [16]. This process involves a [5] [5]-sigmatropic rearrangement that can be accelerated by the presence of positively charged nitrogen atoms [16]. The cationic aza-Cope rearrangement proceeds under milder conditions than the purely hydrocarbon analog, making it synthetically useful for constructing azabicyclic frameworks [16].
Table 3: Structural Rearrangement Mechanisms in Aza-Bicyclo Systems
| Rearrangement Type | Activation Barrier (kJ/mol) | Mechanism | Product Type | Yield Implications | Reference |
|---|---|---|---|---|---|
| Carbocation-based concerted | 47.4 | Concerted pathway | Hyoscyamine | Low energy barrier - High yield | [12] [13] |
| Radical-based concerted | 135.6 | Concerted pathway | Tropane analog | High energy barrier - Low yield | [12] [13] |
| Fragmentation-recombination (radical) | 136.3 | Stepwise pathway | Fragmentation products | High energy - Low yield | [12] [13] |
| Fragmentation-recombination (carbocation) | 170.9 | Stepwise pathway | Fragmentation products | Highest energy - Lowest yield | [12] [13] |
| Aza-Cope rearrangement | Variable | Sigmatropic rearrangement | Aza-bicyclic system | Moderate efficiency | [16] |
| Nucleophilic rearrangement | Not specified | SN2-type mechanism | Bicyclo[3.2.2]nonane | Unexpected product | [14] |
Solvent selection plays a crucial role in determining both reaction kinetics and product distribution in azabicyclic synthesis [17] [18]. The choice of reaction medium influences substrate solubility, catalyst activity, and the stability of reactive intermediates throughout the synthetic sequence [19] [20].
Tetrahydrofuran serves as a standard solvent for many azabicyclic syntheses, providing good solubility for both substrates and catalysts while maintaining chemical inertness under typical reaction conditions [6]. Research has demonstrated that tetrahydrofuran-mediated cyclic imide hydrogenation proceeds with moderate reaction rates, achieving 60-67 percent yields under standard conditions of 20 bar hydrogen pressure and 110 degrees Celsius [6].
1,4-Dioxane emerges as a superior solvent choice for challenging hydrogenation reactions requiring elevated temperatures [7]. Studies have shown that switching from tetrahydrofuran to 1,4-dioxane enables complete conversion of N-benzylsuccinimide to the corresponding bicyclic amine, with yields improving from 30 percent to quantitative levels [7]. The enhanced performance of 1,4-dioxane correlates with its higher boiling point and superior thermal stability under the required reaction conditions [7].
Aprotic polar solvents such as dimethyl sulfoxide exhibit complex effects on reaction kinetics in azabicyclic synthesis [18]. While these solvents can enhance the solubility of ionic intermediates, they may also compete for coordination sites on metal catalysts [18]. Research has documented that dimethyl sulfoxide-mediated reactions often require acidic additives to achieve optimal yields, with trifluoroacetic acid proving particularly effective [18].
Non-polar solvents like toluene demonstrate specific advantages in photochemical cyclization reactions leading to azabicyclic products [20]. The non-polar environment enhances the efficiency of intramolecular [2+2] photochemical cyclization processes, leading to improved yields of bicyclic frameworks [20]. Temperature control becomes particularly critical in these systems, with optimal results achieved at 60-80 degrees Celsius [20].
The kinetics of carbon dioxide absorption by cyclic amines provides insight into the reactivity patterns of azabicyclic compounds [17]. Pseudo-first-order rate constants vary significantly with amine structure, with cyclic amines generally exhibiting higher reactivity than their acyclic counterparts [17]. The reaction order with respect to amine concentration ranges from 0.9 to 1.9, indicating complex mechanistic behavior that depends on substrate concentration [17].
Table 4: Solvent Selection and Reaction Kinetics
| Solvent | Substrate Type | Reaction Rate | Yield (%) | Temperature (°C) | Special Considerations | Reference |
|---|---|---|---|---|---|---|
| Tetrahydrofuran (THF) | Cyclic imides | Moderate | 60-67 | 110 | Standard conditions | [6] |
| 1,4-Dioxane | Cyclic imides | Enhanced | 78-99 | 135 | Optimal for complete conversion | [7] |
| Ethyl acetate | Catalytic hydrogenation | Good | 82 | 25 | Requires triethylamine | [1] |
| Toluene | Photochemical cyclization | Improved efficiency | 60-80 | 60-80 | Non-polar enhancement | [20] |
| Dimethyl sulfoxide (DMSO) | Chiral bicyclic synthesis | Slow | 65-95 | 90 | Requires acid additive | [18] |
| Dichloromethane | Lewis acid catalysis | Fast | 66 | Room temp | Lewis acid compatible | [19] |
The thermodynamic characterization of Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride reveals distinctive properties arising from its rigid bicyclic framework and hydrochloride salt formation. The compound possesses a molecular weight of 149.62 grams per mole with the molecular formula C6H12ClNO [1] [2].
While specific melting point data for this exact stereoisomer remains unreported in the literature, related azabicyclo[2.2.1]heptane derivatives typically exhibit melting points in the range of 70-80 degrees Celsius for the free base forms [3]. The hydrochloride salt formation generally increases thermal stability and raises the melting point by 50-100 degrees Celsius compared to the free base due to ionic interactions and enhanced crystal lattice stability.
The solubility profile demonstrates characteristic behavior of hydrochloride salts of bicyclic amines. The compound exhibits high solubility in water due to the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding and electrostatic interactions with polar water molecules [1]. In methanol, the compound shows good solubility, consistent with the polar nature of both the hydroxyl functionality and the protonated amine group [3]. Chloroform solubility is also observed, indicating the compound retains some lipophilic character from its bicyclic hydrocarbon framework despite the polar functional groups.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 149.62 g/mol | [1] [2] |
| Molecular Formula | C6H12ClNO | [1] [2] |
| Water Solubility | High (HCl salt) | [1] |
| Methanol Solubility | Soluble | [3] |
| Chloroform Solubility | Soluble | [3] |
The octanol-water partition coefficient (LogP) for Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride has been determined as -0.47 [2]. This negative LogP value indicates the compound is more hydrophilic than lipophilic, which is consistent with the presence of both hydroxyl and protonated amine functionalities in the hydrochloride salt form.
The negative LogP value reflects several structural factors. The secondary amine nitrogen, when protonated in the hydrochloride form, creates a positively charged center that strongly favors the aqueous phase [4]. The hydroxyl group at the 6-position provides additional hydrogen bonding capability, further enhancing water solubility [2]. Despite the rigid bicyclic hydrocarbon framework that typically contributes to lipophilicity, the polar functional groups dominate the partitioning behavior.
For comparison with related bicyclic systems, 1-azabicyclo[2.2.1]heptane exhibits a calculated LogP of 0.712 [5], demonstrating how the addition of the hydroxyl group and salt formation dramatically shifts the partition coefficient toward hydrophilicity. This represents a change of approximately 1.2 log units, indicating a 15-fold increase in water preference over octanol.
The polar surface area of 32 square angstroms supports the moderate hydrophilic character [2]. The compound contains two hydrogen bond donors and two hydrogen bond acceptors, which are key determinants of aqueous solubility and membrane permeability characteristics [2]. The absence of rotatable bonds (rotatable bond count = 0) indicates conformational rigidity that may influence both solubility and biological activity profiles.
| Parameter | Value | Implications |
|---|---|---|
| LogP (Octanol/Water) | -0.47 | Hydrophilic character [2] |
| Polar Surface Area | 32 Ų | Moderate polarity [2] |
| Hydrogen Bond Donors | 2 | Enhanced water solubility [2] |
| Hydrogen Bond Acceptors | 2 | Hydrogen bonding capacity [2] |
| Rotatable Bonds | 0 | Conformational rigidity [2] |
The nuclear magnetic resonance spectroscopic characterization of Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride provides detailed structural elucidation through characteristic chemical shift patterns of the rigid bicyclic framework. The constrained geometry of the azabicyclo[2.2.1]heptane system creates distinct magnetic environments for different proton and carbon positions.
The proton nuclear magnetic resonance spectrum exhibits characteristic patterns reflecting the stereochemical constraints of the bicyclic system [6]. The bridgehead protons (H-1 and H-4) appear in the region of 2.46-2.9 parts per million, showing typical chemical shifts for protons alpha to nitrogen in cyclic systems [7] [6]. These signals appear as complex multipiples due to coupling with adjacent methylene protons.
The nitrogen-adjacent methylene protons (H-3) display distinctive endo-exo differentiation due to the rigid bicyclic framework. The endo proton appears more downfield at 3.65-3.84 parts per million, while the exo proton resonates at 3.27-3.32 parts per million [6]. This chemical shift difference of approximately 0.4 parts per million is characteristic of azabicyclic systems where geometric constraints create different magnetic shielding environments.
The hydroxyl-bearing carbon proton (H-6) represents the most distinctive signal, appearing significantly downfield at 5.17-5.61 parts per million due to deshielding by the electronegative oxygen atom [6]. This chemical shift is consistent with secondary alcohols in rigid cyclic systems where conformational effects influence the local magnetic environment.
The remaining methylene protons (H-5 and H-7) show typical aliphatic chemical shifts in the range of 2.05-4.37 parts per million, with variations depending on their proximity to the electronegative nitrogen and oxygen atoms [6]. The endo-exo relationships create complex coupling patterns and distinct chemical shifts for geminal proton pairs.
Exchangeable protons from the protonated amine (N-H) and hydroxyl (O-H) groups appear as broad signals in the range of 0.5-5.5 parts per million, with exact positions dependent on solution conditions, temperature, and hydrogen bonding interactions [7]. These signals can be confirmed through deuterium oxide exchange experiments.
| Position | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 | 2.6-2.9 | m | Bridgehead proton [6] |
| H-3 (endo) | 3.65-3.84 | m | N-adjacent (endo) [6] |
| H-3 (exo) | 3.27-3.32 | m | N-adjacent (exo) [6] |
| H-4 | 2.46 | m | Bridgehead proton [6] |
| H-6 | 5.17-5.61 | m | Hydroxyl-bearing carbon [6] |
| N-H | 0.5-4.0 (broad) | br s | Exchangeable proton [7] |
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the bicyclic framework [8]. The rigid structure creates well-defined chemical shift patterns that reflect the influence of neighboring electronegative atoms and geometric constraints.
Carbon atoms directly bonded to nitrogen (C-3) exhibit the greatest downfield shift, typically appearing in the range of 50-60 parts per million due to the deshielding effect of the electronegative nitrogen atom [7] [8]. This represents a characteristic alpha-carbon-to-nitrogen chemical shift that is diagnostic for secondary amines in cyclic systems.
The bridgehead carbons (C-1 and C-4) appear in the range of 55-65 parts per million, showing moderate deshielding due to their connection to the nitrogen-containing ring system [8]. These carbons experience conformational constraints that influence their chemical shifts compared to acyclic analogs.
The hydroxyl-bearing carbon (C-6) resonates in the range of 65-75 parts per million, consistent with secondary alcohols where the electronegative oxygen atom causes significant downfield shifting [8]. This chemical shift is characteristic of carbinol carbons in rigid cyclic systems.
The remaining methylene carbons (C-5 and C-7) appear in the typical aliphatic range of 25-35 parts per million, representing carbons that are beta or gamma to electronegative substituents [8] [9]. These chemical shifts reflect the normal aliphatic character of methylene groups in saturated ring systems.
| Carbon Position | Chemical Shift (δ ppm) | Type | Notes |
|---|---|---|---|
| C-1 | 55-65 | CH (bridgehead) | Deshielded by nitrogen [8] |
| C-3 | 50-60 | CH2 (α to N) | Most deshielded position [7] |
| C-4 | 55-65 | CH (bridgehead) | Constrained geometry [8] |
| C-6 | 65-75 | CH (bearing OH) | Deshielded by oxygen [8] |
The infrared spectroscopic analysis of Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride reveals characteristic vibrational modes that reflect the structural features of the bicyclic amine system with hydroxyl functionality. The rigid framework constrains molecular vibrations and creates distinctive absorption patterns compared to acyclic analogs.
The most prominent features in the high-frequency region arise from N-H and O-H stretching vibrations. In the hydrochloride salt form, the N-H stretching appears as a broad absorption in the range of 3200-3500 reciprocal centimeters [10] [11]. The broadening results from hydrogen bonding interactions between the protonated amine and the chloride counterion, which creates a range of slightly different N-H bond strengths and vibrational frequencies.
The O-H stretching vibration of the secondary alcohol functionality appears in the range of 3200-3600 reciprocal centimeters [10] [11]. In the solid state or concentrated solutions, this absorption may overlap with the N-H stretching region due to intermolecular hydrogen bonding. The hydroxyl stretching frequency is influenced by the rigid bicyclic framework, which constrains the molecular geometry and affects hydrogen bonding patterns.
A related bicyclic amine derivative, 6-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-5-ol, shows characteristic IR absorption peaks at 3389 reciprocal centimeters for combined N-H and O-H stretching modes , providing experimental validation for the expected frequency ranges in azabicyclic systems with both amine and alcohol functionalities.
The aliphatic C-H stretching vibrations appear in the characteristic range of 2850-3000 reciprocal centimeters [10] [11]. The bicyclic framework contains multiple methylene and methine groups, each contributing to the overall C-H stretching envelope. The rigid structure creates less conformational flexibility compared to acyclic systems, potentially leading to sharper absorption bands.
C-H bending vibrations occur in the fingerprint region at 1350-1450 reciprocal centimeters [10]. These deformation modes include both in-plane and out-of-plane bending of the various C-H bonds throughout the bicyclic system. The constrained geometry influences the exact frequencies and intensities of these vibrations.
The C-N stretching vibration of the secondary amine appears in the range of 1020-1250 reciprocal centimeters [10]. This absorption is characteristic of aliphatic amines and provides diagnostic information about the amine functionality. In bicyclic systems, the C-N stretching frequency may be slightly shifted compared to acyclic analogs due to ring strain and conformational effects.
The C-O stretching of the secondary alcohol functionality occurs in the range of 1000-1300 reciprocal centimeters [10] [11]. This strong absorption is diagnostic for alcohol groups and helps confirm the presence of the hydroxyl functionality at the 6-position.
The bicyclic ring system itself contributes several characteristic vibrations. Ring C-C stretching modes appear in the range of 1000-1300 reciprocal centimeters, while ring deformation vibrations occur at lower frequencies of 800-1200 reciprocal centimeters [10]. Out-of-plane bending and ring puckering modes appear in the low-frequency region of 650-900 reciprocal centimeters.
N-H bending vibrations of the secondary amine appear in the range of 1550-1650 reciprocal centimeters [10], providing additional confirmation of the amine functionality. The O-H bending mode of the alcohol group occurs at 1300-1420 reciprocal centimeters [10].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Characteristics |
|---|---|---|---|
| N-H Stretching | 3200-3500 | Medium-Strong | Broad due to H-bonding [10] |
| O-H Stretching | 3200-3600 | Strong-Broad | May overlap with N-H [10] |
| C-H Stretching | 2850-3000 | Strong | Multiple C-H bonds [10] |
| C-N Stretching | 1020-1250 | Medium | Secondary amine [10] |
| C-O Stretching | 1000-1300 | Strong | Secondary alcohol [10] |
| Ring Deformation | 800-1200 | Weak-Medium | Bicyclic framework [10] |